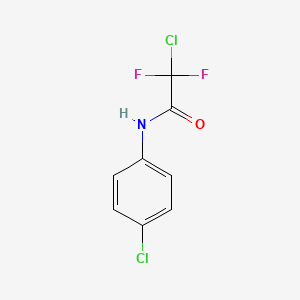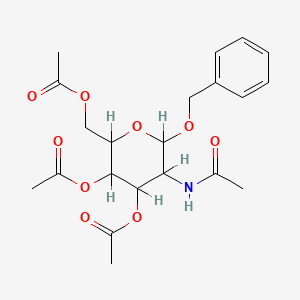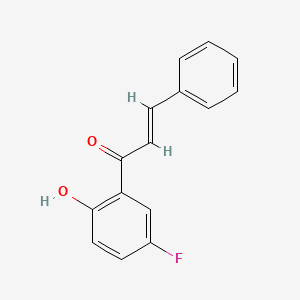
5'-Fluoro-2'-hydroxychalcone
Übersicht
Beschreibung
5’-Fluoro-2’-hydroxychalcone is a type of chalcone, a class of compounds that are known for their therapeutic potential . Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of chalcones includes two aromatic rings linked by an aliphatic three-carbon chain .
Synthesis Analysis
Chalcones can be synthesized using various methods. One common approach is the Claisen-Schmidt condensation of appropriate aromatic aldehydes . Heterogeneous catalysts such as potassium carbonate, basic Al2O3, amino-grafted zeolite, Ba(OH)2, pulverized KOH, and KF-Al2O3 have been used effectively for the synthesis of chalcones and their analogs under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of chalcones, including 5’-Fluoro-2’-hydroxychalcone, is characterized by two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . This structure allows chalcones to have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their structure. For instance, the dehydrogenation process from 2′-hydroxydihydrochalcone to 2′-hydroxychalcone might proceed further reactions into flavone and flavanone . Chalcones can also be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis
Chalcones, including 5’-Fluoro-2’-hydroxychalcone, have unique physical and chemical properties due to their structure. They have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Wissenschaftliche Forschungsanwendungen
1. Antioxidant, Anti-inflammatory, and Analgesic Activities
Research on novel 4′-fluoro-2′-hydroxychalcone derivatives has shown that these compounds exhibit significant antioxidant, anti-inflammatory, and analgesic activities. The synthesis of these chalcones and their dihydropyrazole derivatives involves aldol condensation and cyclization. These compounds have been evaluated for their biological activities, including cyclooxygenase inhibition selectivity, providing insights into potential therapeutic applications (Abdellatif et al., 2015).
2. Excited State Proton Transfer Applications
Fluorophores based on 2'-hydroxychalcone derivatives, including those involving fluorine substitutions, have been studied for their potential applications in imaging, probing, and optoelectronic devices. These compounds exhibit excited-state intramolecular proton transfer (ESIPT) and have unique emission properties in different states, such as in solutions or when crystalline (Dommett & Crespo‐Otero, 2017).
3. Photophysical Properties and Molecular Logic Gates
Investigations into the structural and spectral features of 4'-substituted 2'-hydroxychalcones have revealed insights into their photophysical properties. The studies, using methods like X-ray diffraction and quantum chemistry calculations, have highlighted the influence of substituents on these properties, making these compounds relevant for applications in areas such as molecular logic gates (Serdiuk et al., 2018).
4. Antibacterial Applications
Certain 4'-fluoro-2'-hydroxychalcones have demonstrated potential antibacterial properties. The bioisosteric replacement of hydroxyl groups with fluorine in these compounds has resulted in more potent and soluble derivatives, indicating potential applications in antibacterial therapies (Nielsen et al., 2004).
5. Application in Electrochemical Charge Storage Materials
Fluorinated conjugated polyindole, including derivatives of 5'-fluoro-2'-hydroxychalcone, have been developed for use as high-performance charge storage materials. These materials, such as poly(5-fluoroindole), have shown promising results in terms of specific capacitance, cycling stability, and self-discharge behavior, making them suitable for applications in supercapacitors (Wang et al., 2019).
6. Photophysical Properties for Solar Cell Applications
2'-Hydroxychalcone derivatives have been synthesized and tested in solar cell applications. Their unique photophysical properties and strong absorption capabilities make them suitable for use in solution-processed bulk heterojunction solar cells (Chambon et al., 2013).
Wirkmechanismus
Target of Action
5’-Fluoro-2’-hydroxychalcone, like other chalcones, is known to interact with a variety of molecular targets. Chalcones in general have been found to interact with various enzymes and receptors, playing a role in numerous biological activities .
Mode of Action
Chalcones are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with signal transduction pathways .
Biochemical Pathways
For instance, some chalcones have been found to inhibit the Akt/NF-κB pathway, which plays a key role in inflammation and cancer .
Result of Action
Chalcones in general have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects .
Safety and Hazards
According to the safety data sheet for 2’-Hydroxychalcone, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for research on 5’-Fluoro-2’-hydroxychalcone and other chalcones are vast. Given their promising biological activities, there is a need for more research to fully understand their mechanisms of action and to develop more efficient synthesis methods . Furthermore, the development of novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids is necessary .
Biochemische Analyse
Biochemical Properties
5’-Fluoro-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. 5’-Fluoro-2’-hydroxychalcone acts as an inhibitor of xanthine oxidase, reducing the production of reactive oxygen species and thereby exhibiting antioxidant properties . Additionally, it has been shown to interact with signaling molecules such as AMP-activated protein kinase, modulating cellular energy homeostasis .
Cellular Effects
The effects of 5’-Fluoro-2’-hydroxychalcone on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the Akt/NF-κB pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 5’-Fluoro-2’-hydroxychalcone can suppress tumor growth and enhance the efficacy of other anticancer agents. Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5’-Fluoro-2’-hydroxychalcone exerts its effects through several mechanisms. It binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species . This binding interaction is facilitated by the presence of the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 5’-Fluoro-2’-hydroxychalcone modulates the activity of AMP-activated protein kinase by binding to its regulatory subunits, leading to changes in cellular energy metabolism . The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Fluoro-2’-hydroxychalcone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5’-Fluoro-2’-hydroxychalcone maintains its biological activity, with sustained effects on cellular function and gene expression . Its stability can be influenced by factors such as pH and temperature, which should be carefully controlled during experiments .
Dosage Effects in Animal Models
The effects of 5’-Fluoro-2’-hydroxychalcone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity .
Metabolic Pathways
5’-Fluoro-2’-hydroxychalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and conjugated with glucuronic acid, facilitating its excretion from the body . Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a crucial role in these metabolic processes . The presence of the fluorine atom can influence the metabolic stability and bioavailability of the compound .
Transport and Distribution
Within cells and tissues, 5’-Fluoro-2’-hydroxychalcone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can be affected by factors such as protein binding and tissue perfusion .
Subcellular Localization
The subcellular localization of 5’-Fluoro-2’-hydroxychalcone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . The presence of targeting signals or post-translational modifications can direct the compound to specific subcellular compartments, enhancing its biological activity .
Eigenschaften
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCMOVNYZGSAEB-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


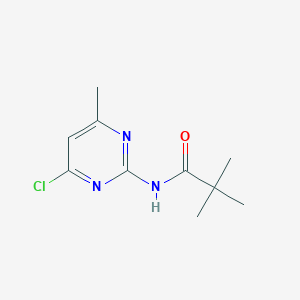

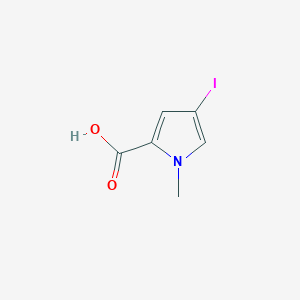
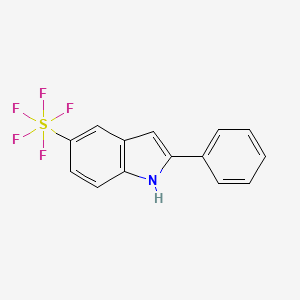
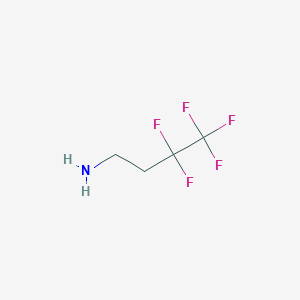
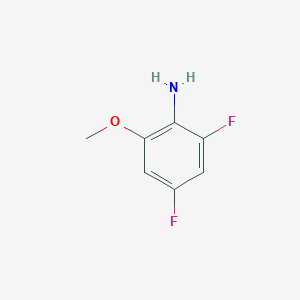
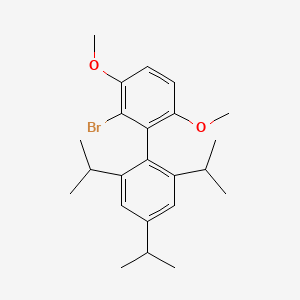

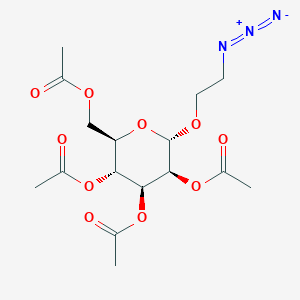
![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)
